1,3-Thiazolin-4-one-2-acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWWRBPFWGVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371959 | |
| Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74246-64-3 | |
| Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74246-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Thiazolin 4 One 2 Acetonitrile and Its Analogs
Conventional Synthetic Approaches
Conventional methods for synthesizing the 1,3-thiazolin-4-one core often rely on cyclization and cyclo-condensation strategies, utilizing readily available starting materials. These approaches provide a versatile platform for generating a diverse range of substituted analogs.
Cyclization Reactions with Thioglycolic Acid
Thioglycolic acid is a key reagent in the synthesis of thiazolidin-4-ones, serving as the sulfur and C2-unit donor for the heterocyclic ring. Its reactions with various electrophilic partners, such as imines and activated alkenes, are fundamental to the construction of this scaffold.
The synthesis of 5-arylmethylene-4-oxo-thiazolidin-2-yl-acetonitrile derivatives can be achieved through a multi-component reaction involving an aromatic aldehyde, malononitrile, and thioglycolic acid. This process typically proceeds in a one-pot fashion, beginning with a Knoevenagel condensation.
The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction between an aldehyde (like 3,4,5-trimethoxy benzaldehyde) and an active methylene (B1212753) compound such as malononitrile. mdpi.comnih.gov This initial step is often catalyzed by a base and results in the formation of an α,β-unsaturated dinitrile intermediate, (3,4,5-trimethoxy-benzylidene)-malononitrile.
Following the formation of this intermediate, a Michael addition of thioglycolic acid occurs. The thiol group adds to the β-carbon of the activated double bond. The final step is an intramolecular cyclization, where one of the nitrile groups is attacked by the carboxylic acid moiety, which, after hydrolysis, forms the 4-oxo-thiazolidine ring, yielding the target product.
Table 1: Example of Knoevenagel Condensation Reactants
| Aldehyde | Active Methylene Compound | Catalyst Example | Product Type |
| Benzaldehyde (B42025) | Malononitrile | Amino-bifunctional frameworks | Benzylidene malononitrile |
| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid | 2-(4-Chlorobenzylidene)malononitrile mdpi.com |
A widely used and effective method for synthesizing 2,3-disubstituted-thiazolidin-4-ones is the cyclo-condensation reaction between Schiff bases (imines) and thioglycolic acid. nih.govresearchgate.netnih.gov This reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization via amide bond formation with the elimination of a water molecule. researchgate.net
The reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a suitable solvent like toluene (B28343) or benzene, often with azeotropic removal of water using a Dean-Stark apparatus. nih.govresearchgate.net This method allows for the synthesis of a wide variety of thiazolidin-4-ones by varying the substituents on the aromatic aldehyde and amine used to form the initial Schiff base.
Table 2: Synthesis of Thiazolidin-4-ones from Schiff Bases and Thioglycolic Acid
| Schiff Base Reactants | Solvent | Conditions | Product | Yield | Reference |
| 5a–e, Thioglycolic acid | Benzene | Reflux, 20h | 4-((6-substituted-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiroalkan-3-ones (6a-e) | High | sciforum.net |
| Schiff base 1a, Thioglycolic acid | Toluene | Reflux (Dean-Stark) | 2-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-phenylthiazolidine-4-one (1b) | Moderate to High | nih.govresearchgate.net |
| Schiff base 2a, Thioglycolic acid | Toluene | Reflux (Dean-Stark) | 3-(4-bromophenyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)thiazolidine-4-one (2b) | Moderate to High | nih.govresearchgate.net |
| Benzidine-derived Schiff bases (N1-N5), Thioglycolic acid | Not specified | Cyclization | Thiazolidine-4-one compounds (N6-N10) | Not specified | nih.gov |
The reaction between unsymmetrical thioureas and maleic acid derivatives, such as maleic anhydride (B1165640) or N-substituted maleimides, provides a regioselective pathway to 2-imino-1,3-thiazolidin-4-ones. nih.gov The regioselectivity of this addition-cyclization process can be influenced by factors such as the nature of the substituents on the thiourea (B124793) and the reaction conditions. nih.gov
For instance, the reaction of N-aryl-N'-alkylthioureas with N-phenylmaleimide can lead to two possible isomeric products. Studies have shown that steric factors play a significant role, with bulkier alkyl groups on the thiourea favoring the formation of isomers with the alkyl group in an exo-cyclic position on the imino nitrogen. nih.gov The reaction is often carried out in a refluxing solvent like isopropyl alcohol or acetone. nih.gov
Table 3: Regioselective Synthesis of 2-Imino-1,3-Thiazolidin-4-ones
| Thiourea Substituents (R1, R2, R3) | Maleimide (B117702) Substituent (R4) | Solvent | Conditions | Product Type | Yield | Reference |
| OMe, H, Et | OMe | Isopropyl Alcohol | Reflux | 3-Aryl-2-ethylimino-4-oxo-1,3-thiazolidine | 77% | nih.gov |
| OMe, H, Et | Me | Isopropyl Alcohol | Reflux | 3-Aryl-2-ethylimino-4-oxo-1,3-thiazolidine | 76% | nih.gov |
| H, H, Et | Ph | Isopropyl Alcohol | Reflux | 2-Ethylimino-3-phenyl-4-oxo-1,3-thiazolidine | 87% | nih.gov |
| Ph, H, i-Pr | Ph | Isopropyl Alcohol | Reflux | 2-Phenylimino-3-isopropyl-4-oxo-1,3-thiazolidine | 62% | nih.gov |
A versatile and efficient one-pot, three-component condensation reaction of an aromatic aldehyde, an amine (such as aniline), and thioglycolic acid is a cornerstone for the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones. nih.gov This methodology is highly valued for its atom economy and straightforward procedure. nih.gov
The reaction proceeds through the initial formation of a Schiff base from the condensation of the aromatic aldehyde and the aniline. Without isolation, the in-situ generated Schiff base then reacts with thioglycolic acid via cyclo-condensation to yield the final thiazolidin-4-one product. The use of various substituted aldehydes and anilines allows for the creation of a large library of derivatives. The reaction can be performed under various conditions, including using polypropylene (B1209903) glycol (PPG) as a solvent medium at elevated temperatures. nih.gov
Cyclo-condensation of α-Methylcysteine Hydrochloride with Nitriles
An alternative route to the thiazoline (B8809763) core involves the cyclo-condensation of cysteine derivatives with nitriles. Specifically, α-methylcysteine hydrochloride can react with a nitrile to form a thiazoline-thiazole acid. nih.gov This reaction is typically performed under controlled pH and temperature conditions. For example, quantifiable yields can be obtained by reacting α-methylcysteine hydrochloride with a nitrile in a phosphate-buffered solution in methanol (B129727) at 70°C. nih.gov This method provides a direct pathway to thiazoline-4-carboxylic acid derivatives, which are valuable intermediates for more complex molecules. nih.gov
Synthesis from Thiosemicarbazide (B42300) Derivatives
The reaction of thiosemicarbazide and its derivatives serves as a foundational method for the synthesis of various heterocyclic compounds, including thiazolidin-4-ones. A common approach involves the initial condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones. chemmethod.comirjmets.com These intermediates can then undergo cyclization with α-haloacetic acids or their esters to yield the 1,3-thiazolidin-4-one ring.
For instance, new derivatives of thiosemicarbazide have been synthesized and subsequently converted to thiosemicarbazone compounds. chemmethod.com These intermediates, upon treatment with chloroacetic acid in the presence of a base like anhydrous sodium acetate (B1210297), undergo cyclization to afford the corresponding thiazolidin-4-one derivatives. chemmethod.com The process typically involves heating the reactants in a suitable solvent, such as glacial acetic acid, for several hours. chemmethod.com
Another example involves the reaction of thiosemicarbazones with ethyl chloroacetate (B1199739) in the presence of fused sodium acetate to produce the cyclized thiazolidinone product. chemmethod.com The mechanism generally proceeds through the initial formation of a proton from the NH group, facilitated by the base, leading to the thiol form of the intermediate which then undergoes cyclization. chemmethod.com
Reaction of Heterocyclic 2-Thiones with Dibromides for Multithioether Derivatives
While not a direct synthesis of 1,3-thiazolin-4-one-2-acetonitrile, the reaction of heterocyclic 2-thiones with dibromides is a relevant strategy for creating multithioether derivatives, which can be important precursors or analogs. This methodology is crucial in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives, where 1,3-dithiole-2-thiones are key building blocks. ku.dk The sulfur atoms in the thione group are nucleophilic and can react with electrophiles like dibromides to form new carbon-sulfur bonds, leading to the formation of linked heterocyclic systems.
Preparation via Thiosemicarbazones and Bifunctional Reagents (e.g., Methyl Bromoacetate (B1195939), Diethyl Acetylenedicarboxylate)
A versatile and widely employed method for synthesizing 1,3-thiazolidin-4-ones involves the reaction of thiosemicarbazones with bifunctional reagents. nih.gov Thiosemicarbazones, readily prepared from the condensation of thiosemicarbazides with aldehydes or ketones, are key intermediates in this process. nih.gov
The reaction of thiosemicarbazones with reagents like methyl bromoacetate or other α-halo esters provides a direct route to the thiazolidin-4-one ring system. Similarly, the use of diethyl acetylenedicarboxylate (B1228247) (DEAC) or dimethyl acetylenedicarboxylate (DMAD) has proven to be an effective strategy. researchgate.netcrimsonpublishers.com The reaction of aryl thiosemicarbazones with DMAD in refluxing absolute ethanol (B145695) leads to the formation of substituted (ylidene)hydrazono(4-oxothiazolidin-5-ylidene)acetates in high yields (93-97%). researchgate.net The reaction proceeds through the addition of one molecule of DMAD to the thiosemicarbazone, followed by the elimination of a molecule of methanol. researchgate.net The mechanism is believed to involve the nucleophilic attack of the thiourea's sulfur atom on the carbon-carbon triple bond of the acetylenedicarboxylate. crimsonpublishers.com
Modern and Catalytic Synthetic Strategies
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering significant advantages such as reduced reaction times, simplified purification processes, and increased atom economy.
A prominent MCR for the synthesis of 1,3-thiazolidin-4-ones involves the condensation of an aldehyde, an amine, and thioglycolic acid. nih.govnih.gov This three-component reaction provides a direct and versatile route to a wide range of substituted thiazolidinones. The reaction can be catalyzed by various catalysts, including ionic liquids like [Et3NH][HSO4], which has been shown to give excellent yields and high purity products. nih.govnih.gov The use of such catalysts can also allow for solvent-free conditions, enhancing the green credentials of the synthesis. nih.gov The mechanism generally involves the formation of an imine intermediate from the aldehyde and amine, which then undergoes cyclocondensation with thioglycolic acid. nih.gov
In recent years, the use of nanomaterials as catalysts has gained significant attention due to their high surface area and catalytic efficiency. nih.gov Magnesium oxide (MgO) nanoparticles have been identified as a talented basic catalyst for various organic transformations. nih.govresearchgate.net The synthesis of thiazole (B1198619) and thiadiazole derivatives has been successfully achieved using a chitosan-MgO nanocomposite as an ecofriendly biocatalyst. nih.gov This approach offers a green and efficient alternative to traditional methods.
The MgO nanoparticles, often synthesized via methods like simple solution combustion using plant extracts, exhibit a high degree of crystallinity and can be used in aqueous media, further contributing to the sustainability of the process. frontiersin.org The catalytic activity of MgO nanoparticles stems from their basic nature and large surface area, which facilitates the necessary bond formations in the synthesis of the heterocyclic ring. nih.govresearchgate.net
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| [Et3NH][HSO4] | Aniline, Aromatic Aldehyde, Thioglycolic Acid | Solvent-free | 80 °C | High (80%) | nih.gov |
| L-Proline | Aromatic/Heterocyclic Aldehyde, Aromatic Amine, Thioglycolic Acid | Water | Room Temperature | Moderate to Good | scispace.com |
| Chitosan-MgO Nanocomposite | Thiosemicarbazide, Aromatic Aldehyde, Chloroacetic Acid | Microwave Irradiation | - | - | nih.gov |
| Orthophosphoric Acid | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | - | Mild | - | ijcce.ac.ir |
Nanomaterial-Based Catalysis
The use of nanomaterials as catalysts has introduced highly efficient, selective, and reusable systems for the synthesis of thiazolidinone derivatives, aligning with the principles of green chemistry.
Layered double hydroxides (LDHs) coated with polydopamine (PpPDA), designated as LDHs@PpPDA, have been employed as a catalyst for the synthesis of 1,3-thiazolidin-4-one derivatives. sruc.ac.uk In this method, a one-pot reaction involving an aldehyde, a substituted aniline, and thioglycolic acid is carried out in the presence of the LDHs@PpPDA catalyst to yield the target thiazolidinone products. sruc.ac.uk
A magnetic nanoparticle-based catalyst, FeNi₃-ILs-MNPs, has been successfully utilized in a one-pot, three-component synthesis of 1,3-thiazolidin-4-ones. sruc.ac.uk The reaction involves the condensation of aldehydes, amines, and thioglycolic acid. The process is conducted by stirring the components with the FeNi₃-ILs-MNPs catalyst at a moderate temperature of 50 °C, demonstrating an effective synthetic route to these heterocyclic compounds. sruc.ac.uk
Nano-cadmium zirconium phosphate, nano-CdZr₄(PO₄)₆, has proven to be a robust and effective heterogeneous catalyst for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones. nih.govresearchgate.net The synthesis involves the condensation of an aldehyde, an aniline, and thioglycolic acid. nih.gov This method is notably enhanced by the use of ultrasound irradiation (60 W), which serves as an efficient and environmentally friendly means of activation. nih.govresearchgate.net The reaction proceeds by the catalyst activating the carbonyl groups of the aldehyde and the acid, facilitating the formation of an imine intermediate, which is then attacked by the sulfur atom of thioglycolic acid, leading to intramolecular cyclization. researchgate.net This sonochemical approach typically results in high yields (e.g., 88%) in short reaction times (e.g., 25 minutes). researchgate.net The nano-CdZr₄(PO₄)₆ catalyst can also be used under reflux conditions in toluene for the synthesis of bis-thiazolidinones. sruc.ac.uk
Table 2: Ultrasound-Assisted Synthesis of 1,3-Thiazolidin-4-ones using Nano-CdZr₄(PO₄)₆
| Entry | Aldehyde | Aniline | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | 25 | 88 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 20 | 95 |
| 3 | 4-Nitrobenzaldehyde | Aniline | 20 | 94 |
| 4 | 4-Methylbenzaldehyde | Aniline | 30 | 85 |
| 5 | 2-Hydroxybenzaldehyde | Aniline | 30 | 86 |
This table is generated based on data reported in scientific literature. nih.gov
Copper ferrite (B1171679) nanoparticles (nano-CuFe₂O₄) have been identified as an efficient and recyclable catalyst for synthesizing thiazolidinone analogs. sruc.ac.ukbohrium.com Specifically, this catalyst facilitates a three-component reaction between an aniline, an acetylenic ester (like diethyl acetylenedicarboxylate), and a phenyl isothiocyanate in ethanol at room temperature. sruc.ac.ukrsc.org This cascade reaction proceeds with high regioselectivity to form functionalized 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives in good to high yields. rsc.org The nano-CuFe₂O₄ catalyst demonstrates significant functional group tolerance and can be magnetically separated from the reaction mixture and reused for at least six cycles without a considerable loss of activity. rsc.org The catalytic mechanism is believed to involve a dual role of the thiocarbonyl group, acting as both an electrophile and a nucleophile, with the nano-CuFe₂O₄ facilitating a 1,4-addition and subsequent intramolecular electrophilic cyclization. rsc.org
Green Chemistry Approaches
Green chemistry principles have been successfully integrated into the synthesis of 1,3-thiazolin-4-one and its analogs, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key green strategies include:
Catalyst-Free Reactions: The one-pot, three-component synthesis of 2-iminothiazolines from nitroepoxides, amines, and isothiocyanates proceeds efficiently without any catalyst, minimizing waste and simplifying purification. bohrium.combepls.com
Alternative Energy Sources: Ultrasound irradiation has been employed as a green activation method, particularly in the nano-CdZr₄(PO₄)₆-catalyzed synthesis of thiazolidinones. nih.govresearchgate.net Sonochemistry often leads to shorter reaction times, higher yields, and milder conditions compared to conventional heating. nih.gov Microwave-assisted synthesis is another green approach that provides rapid and efficient heating, leading to high yields in short reaction times for various thiazole derivatives. bepls.com
Eco-Friendly Solvents: The use of environmentally benign solvents is a cornerstone of green synthesis. Water and ethanol have been used as solvents for several thiazole synthesis protocols. rsc.orgbepls.com For instance, the reaction of dithiocarbamates and α-halocarbonyl compounds has been performed by refluxing in water without a catalyst. bepls.com
Solvent-Free Conditions: Some protocols have eliminated the need for a solvent altogether, which is a significant step in green synthesis. bepls.com For example, the reaction of an aromatic amine, aromatic aldehyde, and mercaptoacetic acid has been achieved under solvent-free conditions using Bi(SCH₂COOH)₃ as a catalyst. sruc.ac.uk
DBSA (4-Dodecylbenzenesulfonic Acid) Mediated Synthesis
An environmentally friendly and efficient one-pot, three-component synthesis of 2,3-disubstituted 4-thiazolidinones has been developed utilizing 4-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst. rsc.orgrsc.org This method proceeds "on water" at ambient temperature, reacting primary amines, thioglycolic acid, and a range of aromatic aldehydes. rsc.org The surfactant nature of DBSA is crucial, as it facilitates the formation of emulsion droplets in the aqueous medium. The hydrophobic core of these droplets is believed to exclude water molecules generated during the rate-limiting dehydration step of the reaction, thus driving the reaction forward. rsc.orgrsc.org This protocol has proven effective for a variety of substrates, affording the desired products in good yields. rsc.org The use of water as a solvent and the mild reaction conditions make this a notable green synthetic protocol. rsc.org
A general procedure involves the successive addition of an aliphatic or aromatic primary amine, an aromatic aldehyde, and thioglycolic acid to a solution of DBSA in water at 25 °C. rsc.org The reaction mixture is stirred at the same temperature, and upon completion, the product is extracted. This method represents a mild, economical, and environmentally benign approach to synthesizing novel 2,3-disubstituted 4-thiazolidinones. rsc.org
| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Primary amine, Aromatic aldehyde, Thioglycolic acid | DBSA | Water | Ambient Temperature | 2,3-disubstituted 4-thiazolidinone (B1220212) | 60-91 | rsc.org |
Bismuth Thioglycolate [Bi(SCH2COOH)3] Catalysis
Bismuth thioglycolate [Bi(SCH2COOH)3] has been reported as an effective catalyst for the one-pot, three-component synthesis of 1,3-thiazolidin-4-one derivatives. researchgate.netlookchem.com This method involves the reaction of an aldehyde, an amine, and mercaptoacetic acid under solvent-free conditions, offering good yields of the desired products. researchgate.net The use of a bismuth-based catalyst is advantageous due to the low toxicity and cost-effectiveness of bismuth compounds. The solvent-free nature of the reaction further enhances its green credentials by reducing waste and avoiding the use of hazardous organic solvents. researchgate.net This catalytic multicomponent reaction has been successfully applied to a variety of substrates, including both electron-rich and electron-deficient aldehydes. researchgate.net
Vanadyl Sulfate (B86663) (VOSO4) under Ultrasonic Irradiation
Ultrasonic irradiation is a known technique to accelerate organic reactions, and its application in the synthesis of heterocyclic compounds is well-documented. ekb.eg Therefore, the use of VOSO4 as a Lewis acid catalyst, potentially activated by ultrasound, for the synthesis of thiazolinone derivatives remains a plausible yet underexplored area of research.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of 1,3-thiazolidin-4-ones. lookchem.comnih.gov These methods address the environmental concerns associated with volatile and often toxic organic solvents. In some instances, the reaction can proceed efficiently without the need for any catalyst, relying on the inherent reactivity of the starting materials at elevated temperatures.
One such protocol involves a one-pot, solvent-free, and catalyst-free multicomponent reaction for the synthesis of 1,3-thiazolidin-4-ones. nih.gov This approach offers excellent yields and is considered an environmentally friendly and efficient process. Other solvent-free methods may employ a catalyst to enhance reaction rates and yields. For example, ammonium (B1175870) persulfate has been used as a homogeneous catalyst for the three-component one-pot synthesis of 1,3-thiazolidin-4-one derivatives from aldehydes, amines, and mercaptoacetic acid under solvent-free conditions, resulting in good yields. lookchem.com The absence of a solvent simplifies the work-up procedure, often allowing for the direct isolation of the product. lookchem.com
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| Amine, Aldehyde, Mercaptoacetic acid | [Et3NH][HSO4] | Solvent-free | 1,3-Thiazolidin-4-one | Excellent | nih.gov |
| Aldehyde, Amine, Mercaptoacetic acid | Ammonium Persulfate | Solvent-free, 90°C | 2-Phenyl-3-(p-tolyl)thiazolidin-4-one | 84 | lookchem.com |
Use of Polyethylene Glycol (PEG-400) and Polypropylene Glycol (PPG) as Solvents
In the quest for greener and more sustainable chemical processes, the use of alternative solvents has gained considerable attention. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising, non-toxic, and recyclable solvent for organic synthesis. While specific studies on the synthesis of this compound in PEG-400 are not extensively documented, its application in the synthesis of related heterocyclic systems, such as thiazolo[5,4-d]thiazoles, has been reported. mdpi.com In these syntheses, a mixture of L-proline and ethylene (B1197577) glycol (a monomer of PEG) was used as a deep eutectic solvent, demonstrating the potential of polyalkylene glycols as reaction media. mdpi.com
Polypropylene glycol (PPG) is another polyether that shares some properties with PEG, such as being a liquid at room temperature for lower molecular weight variants. wikipedia.org It is produced by the ring-opening polymerization of propylene (B89431) oxide. stackexchange.com While PPG is used in various applications, including the synthesis of polyurethanes and as a surfactant, its use as a solvent in the synthesis of fine chemicals like this compound is not well-documented in the available literature. wikipedia.org However, its structural similarity to PEG suggests it could be a viable, albeit less explored, alternative green solvent.
Hexafluoroisopropanol (HFIP) as a Promoter and Reaction Medium
Hexafluoroisopropanol (HFIP) has been identified as a unique and highly effective promoter and reaction medium for the synthesis of various heterocyclic compounds, including structurally diverse alkylidene-4-thiazolidinones. nih.govacs.org HFIP's distinct properties, such as its strong hydrogen bond-donating ability, high ionizing power, and low nucleophilicity, enable it to promote reactions that may not proceed in other solvents. researchgate.netmdpi.com
A one-pot process for the synthesis of alkylidene-4-thiazolidinones involves the cycloaddition of an in situ generated azaoxyallyl cation with a thioamide in HFIP. nih.govacs.org This method is notable for proceeding under mild, metal- and acid-free conditions. The reaction leads to the formation of an amino-thiazolidinone intermediate, which then undergoes elimination to form the exocyclic double bond stereoselectively. nih.gov The use of HFIP is critical for the success of this transformation, highlighting its role in activating substrates and facilitating key reaction steps. researchgate.netmdpi.com
| Reactants | Promoter/Solvent | Conditions | Product | Yield (%) | Reference |
| α-Halohydroxamate, Thioamide, Base | HFIP | Room Temperature | Alkylidene-4-thiazolidinone | up to 74% | nih.gov |
| Epoxides, Electron-rich alkenes | HFIP | 45 °C | Substituted Tetrahydrofurans | Moderate | mdpi.com |
Exploration of Structural Diversity via Derivatization Reactions
The 1,3-thiazolidin-4-one scaffold is amenable to a wide range of derivatization reactions, allowing for the exploration of structural diversity and the fine-tuning of biological activity. mdpi.comnih.gov Modifications can be readily introduced at several positions of the heterocyclic ring, most commonly at the N-3 and C-5 positions, and also at the C-2 position.
Derivatization at the N-3 position is often achieved by employing different primary amines in the initial three-component condensation reaction. This allows for the introduction of a variety of aryl, alkyl, and heterocyclic moieties. chemmethod.com
The C-5 position is a key site for introducing structural variations, often through Knoevenagel condensation of a 2-substituted-4-thiazolidinone with various aldehydes. mdpi.com This reaction introduces an exocyclic double bond at the C-5 position and allows for the attachment of a wide array of substituted aromatic and heteroaromatic rings. For example, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have been synthesized by reacting the corresponding acid chlorides with 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin. nih.gov
Further derivatization can be achieved by reacting the initial 1,3-thiazolin-4-one core. For instance, new thiazolidine-4-one derivatives of nitro-l-arginine methyl ester have been synthesized in a two-step process. The first step involves a one-pot condensation/cyclization to form the thiazolidin-4-one ring, followed by coupling with the amino acid derivative. nih.gov Similarly, hybrid molecules incorporating the thiazolidin-4-one scaffold with other biologically active moieties, such as 1,2,4-triazoles, have been designed and synthesized to explore potential synergistic effects. chemmethod.com These examples underscore the versatility of the 1,3-thiazolin-4-one core as a template for generating libraries of diverse compounds for biological screening.
Reaction Mechanisms and Chemical Transformations of 1,3 Thiazolin 4 One 2 Acetonitrile and Its Analogs
Nucleophilic Reactivity at Specific Sites
The nucleophilic character of the 1,3-Thiazolin-4-one-2-acetonitrile scaffold is most pronounced at the active methylene (B1212753) group at position 5 and the nitrile group, which can participate in various condensation and cyclization reactions.
Knoevenagel Reaction of the Methylene Group at Position 5
The methylene group at position 5 of the 1,3-thiazolin-4-one ring is situated between two electron-withdrawing groups: the carbonyl group of the thiazolinone ring and the exocyclic double bond that can be formed. This positioning makes the methylene protons acidic and susceptible to deprotonation by a weak base, forming a reactive carbanion. This carbanion can then act as a nucleophile in a Knoevenagel condensation reaction with aldehydes or ketones. wikipedia.orgtaylorandfrancis.comsigmaaldrich.com
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a new carbon-carbon double bond. wikipedia.org In the context of this compound analogs, this reaction is typically used to introduce a substituted benzylidene group at the 5-position. For instance, the reaction of a suitable 1,3-thiazolin-4-one precursor with an aromatic aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of a basic catalyst like piperidine, yields the corresponding 5-benzylidene derivative.
The general mechanism involves the base-catalyzed formation of an enolate ion from the active methylene compound. This enolate then attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy carbonyl intermediate. Subsequent dehydration furnishes the α,β-unsaturated product. sigmaaldrich.com The resulting conjugated system contributes to the stability of the final molecule.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 1,3-Thiazolin-4-one | Aromatic Aldehyde | Weak Base (e.g., Piperidine) | 5-Alkylidene/Arylidene-1,3-thiazolin-4-one |
Cyclization Reactions and Ring Transformations
The this compound moiety serves as a valuable scaffold for the construction of more complex heterocyclic systems through various cyclization and ring transformation reactions. These reactions often involve the nitrile group and the active methylene position, leading to the formation of fused or spiro-heterocyclic structures.
The reaction of [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile with sodium azide (B81097) in the presence of ammonium (B1175870) chloride results in the formation of a tetrazole ring. This transformation involves the [3+2] cycloaddition of the azide anion to the nitrile group. The ammonium chloride acts as a proton source to facilitate the reaction. This reaction highlights the utility of the cyano group as a precursor for the synthesis of five-membered nitrogen-containing heterocycles.
| Reactant | Reagents | Product |
| [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile | Sodium Azide, Ammonium Chloride | 2-(5-(3,4,5-trimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)-1H-tetrazole |
When [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile is treated with phenyl isothiocyanate in dioxane, it undergoes a reaction to yield 2-cyano-2-[4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazole-3-yl]-N-phenyl-thioacetamide. This reaction involves the nucleophilic attack of the nitrogen atom of the thiazolidinone ring on the electrophilic carbon of the isothiocyanate group, followed by a rearrangement. The resulting thioacetamide (B46855) derivative can be further cyclized to form thiophene (B33073) derivatives.
| Reactant | Reagent | Product |
| [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile | Phenyl Isothiocyanate | 2-Cyano-2-[4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazole-3-yl]-N-phenyl-thioacetamide |
The thermal condensation of [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile with 5-bromosalicylaldehyde (B98134) leads to the formation of a chromene ring fused to the thiazole (B1198619) moiety. The product is identified as 2-(7-bromo-2-oxo-2H-chromen-4-yl)-5-(3,4,5-trimethoxy benzylidene) thiazol-4-one. This reaction proceeds through an initial Knoevenagel-type condensation between the active methylene group of the acetonitrile (B52724) moiety and the aldehyde group of 5-bromosalicylaldehyde, followed by an intramolecular cyclization involving the phenolic hydroxyl group, resulting in the formation of the coumarin (B35378) carbonyl characteristic of the chromen-2-one system.
| Reactant | Reagent | Product |
| [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile | 5-Bromosalicylaldehyde | 2-(7-bromo-2-oxo-2H-chromen-4-yl)-5-(3,4,5-trimethoxy benzylidene) thiazol-4-one |
The reaction of [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile with thioacetamide provides a pathway to sulfur-containing heterocyclic systems. While the specific product from the direct reaction with the starting acetonitrile derivative is detailed as a complex transformation, related reactions of similar systems with thioacetamide are known to yield thiophene derivatives through a Gewald-type reaction mechanism. nih.gov This typically involves the reaction of an α-cyanocarbonyl compound with a sulfur source and an active methylene compound.
Reaction with Ethyl Acetate (B1210297) leading to Butyronitrile (B89842) Derivatives
The active methylene group in analogs of this compound demonstrates notable reactivity. Specifically, the analog [4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile can react with ethyl acetate. This reaction leads to the formation of a butyronitrile derivative, demonstrating the susceptibility of the acetonitrile moiety to Claisen-type condensation reactions.
Table 1: Reaction with Ethyl Acetate
| Reactant | Reagent | Product | Reference |
|---|
Reactions with Malononitrile, 2-Cyanoacetohydrazide (B512044), Hydrazine (B178648) Hydrate (B1144303), Benzaldehyde (B42025), and 2-Amino-2-(hydroxylmethyl)propane-1,3-diol
The butyronitrile derivative obtained from the reaction with ethyl acetate serves as a versatile intermediate for further chemical transformations. It can undergo reactions with a variety of nucleophiles and electrophiles, leading to a diverse range of heterocyclic products. These reactions highlight the synthetic utility of the extended side chain.
Research has detailed the reactions of 4-oxo-2-[4-oxo- 5-(3,4,5-trimethoxy benzylidene)-4,5-dihydro-thiazol-2-yl)-butyronitrile with several reagents:
Malononitrile: Reacts to afford a complex product, demonstrating the reactivity towards active methylene compounds.
2-Cyanoacetohydrazide: This reaction yields a hydrazide derivative, which is a precursor for further cyclization. Hydrazides are well-established building blocks in heterocyclic synthesis. nih.govresearchgate.net
Hydrazine Hydrate: Treatment with hydrazine hydrate leads to the formation of a hydrazone. Hydrazine hydrate is commonly used to introduce the hydrazinyl group or to effect ring-opening and re-cyclization reactions. nih.govgoogle.com
Benzaldehyde: The reaction with benzaldehyde results in a condensation product, likely at an active methylene position.
2-Amino-2-(hydroxylmethyl)propane-1,3-diol (Tris): This aminopolyol reacts to form a complex imino derivative, showcasing the reactivity of the butyronitrile side chain with multifunctional amines. researchgate.net
Table 2: Reactions of 4-oxo-2-[4-oxo- 5-(3,4,5-trimethoxy benzylidene)-4,5-dihydro-thiazol-2-yl)-butyronitrile
| Reagent | Product Description | Reference |
|---|---|---|
| Malononitrile | Pyridine derivative (Compound 9 ) | |
| 2-Cyanoacetohydrazide | Hydrazide derivative (Compound 13 ) | |
| Hydrazine Hydrate | Hydrazone derivative (Compound 15 ) | |
| Benzaldehyde | Condensation product (Compound 16 ) |
Cyclization with Acetic Acid
The product formed from the reaction of the butyronitrile derivative with 2-cyanoacetohydrazide can undergo further intramolecular cyclization. When the resulting hydrazide (Compound 13 ) is treated with acetic acid, it leads to the formation of a new cyclic structure (Compound 14 ). This transformation is a key step in building more complex, fused heterocyclic systems from the thiazolinone scaffold.
Reaction of Thiourea (B124793) with N-Arylmaleimides via 1,3-S,N-Binucleophiles
The formation of the thiazoline (B8809763) ring itself is a significant area of study. Thiourea and its derivatives are classic examples of 1,3-S,N-binucleophiles used in the synthesis of five- and six-membered heterocycles. nih.gov In reactions with N-arylmaleimides, thiourea can lead to the formation of thiazole or thiazoline structures. nih.govnih.gov The reaction typically proceeds in two stages: first, the addition of the more nucleophilic sulfur atom to the activated double bond of the maleimide (B117702) (a Michael addition), followed by the recyclization of the succinimide (B58015) ring under the action of the nucleophilic nitrogen atom. nih.gov This process illustrates a fundamental pathway to building the core thiazoline heterocycle found in analogs of this compound. nih.govresearchgate.net The regioselectivity of the addition can be influenced by factors such as solvent polarity and the nature of substituents on the thiourea. rsc.orgresearchgate.net
Reactivity of the Carbonyl Group at Position 4
The carbonyl group at the C-4 position of the thiazolidinone ring is susceptible to thionation. nih.gov The conversion of the C=O group to a C=S group is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govresearchgate.net This reaction transforms the 1,3-thiazolin-4-one into its corresponding 4-thioxo or 4-thione analogue. nih.gov Thionation of amides and lactams is a well-established application of Lawesson's reagent, providing a straightforward route to these sulfur-containing isosteres. researchgate.netorganic-chemistry.org
Stereochemical Considerations and Isomerization Pathways
The stereochemistry of thiazolidine-based systems is complex and offers pathways for various isomeric forms. For derivatives with an exocyclic double bond at the 5-position, such as the arylidene analogs, the formation of specific geometric isomers (Z-isomers) has been observed. nih.gov
The thiazolidine (B150603) ring itself can exhibit conformational isomerism. Furthermore, these systems can undergo ring-chain tautomerism, an equilibrium between the cyclic thiazolidine structure and an open-chain Schiff base form. researchgate.net This tautomerism is a key consideration in the reaction mechanisms and structural analysis of these compounds. The formation of stable hemiaminals as intermediates in the reaction between primary amines (like 4-amino-1,2,4-triazole) and aldehydes highlights a related equilibrium process that can precede dehydration to an imine. mdpi.com The stability and conformation of these intermediates and the final products are investigated using techniques like NMR spectroscopy and X-ray crystallography, which provide insight into their structural and stereoelectronic properties. researchgate.netnih.gov
Z/E Isomerism around Exocyclic Double Bonds
The concept of Z/E isomerism is crucial for describing the stereochemistry of alkenes where cis/trans notation is ambiguous or insufficient. libretexts.orgmasterorganicchemistry.com This system assigns priorities to the substituents on each carbon of a double bond based on the Cahn-Ingold-Prelog (CIP) rules. If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, the isomer is (E) (entgegen, meaning opposite). libretexts.orglibretexts.org
The table below illustrates the relative energies and dihedral angles for different isomers of a representative exo-substituted thiazolidin-4-one derivative, highlighting the stability of the Z,Z,E configuration.
Table 1: Relative Energy and Dihedral Angles of Thiazolidin-4-one Exo Isomers Data derived from Density Functional Theory (DFT) calculations. nih.gov
| Isomer Configuration (τ₂, τ₁, τ₃) | Relative Energy (ΔΕ) (kcal/mol) |
|---|---|
| Z, Z, E | 0.00 |
| Z, E, E | 1.54 |
| E, Z, E | 4.88 |
Spontaneous Isomerization in Solution
The potential for isomers to interconvert spontaneously in solution is a key aspect of their chemistry. Theoretical studies, particularly those using Density Functional Theory (DFT), have been employed to investigate the energy barriers associated with the isomerization of thiazolin-4-one analogs. mdpi.comnih.gov These calculations map the reaction pathways from one isomer to another and determine the energy of the transition states. mdpi.com
The research indicates that while various stable endo and exo conformations can exist, the exo forms are generally the most stable energetically. mdpi.comnih.gov Furthermore, the calculated energy barriers for the isomerization paths between these stable conformers are often significant. The high energy of the transition states suggests that spontaneous conversion between isomers under standard conditions is unlikely. This theoretical finding aligns with experimental observations from 2D-NMR, which often show that only a single, most stable conformation is synthesized and observed in solution. mdpi.comnih.gov
Influence of Intramolecular Hydrogen Bonding on Stereochemistry
In the 1,3-thiazolin-4-one scaffold, the carbonyl group at position 4 (C=O) and the nitrogen atom at position 3 (-NH-) are potential sites for hydrogen bonding. In derivatives of this core, or in its tautomeric forms, a hydrogen atom attached to the nitrogen or a nearby substituent can form an IHB with the carbonyl oxygen. For example, studies on related heterocyclic systems like fluorinated 1,2,3-triazoles have shown that N-H···O hydrogen bonds can dictate the crystal packing and molecular conformation. rsc.org The formation of such a bond within a 1,3-thiazolin-4-one derivative would create a pseudo-ring system, enhancing molecular rigidity and favoring a particular stereochemical outcome in reactions or conformational preferences. rsc.org
Mechanistic Proposals for Multi-component and Catalyzed Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, and their mechanisms are of significant interest. nih.gov The synthesis of thiazoline and thiazolidinone rings often proceeds through MCRs.
One classic example is the Asinger reaction, which produces thiazolines. The proposed mechanism involves the initial formation of enamine and imine intermediates from a carbonyl compound and ammonia. The enamine then reacts with elemental sulfur to yield a sulfhydrylimine, which is a key intermediate in the subsequent cyclization to form the thiazoline ring. nih.gov
Catalyzed reactions offer another route to these heterocyclic cores. Nanoparticle-based catalysts have been used to synthesize 1,3-thiazolidin-4-ones under mild conditions. researchgate.net The mechanism in these heterogeneous systems often involves the activation of reactants on the catalyst surface. For instance, trypsin has been used as an enzyme catalyst for a one-pot, three-component synthesis of thiazole-imine derivatives, showcasing the role of biocatalysis in expanding reaction possibilities. researchgate.net More complex domino reactions have also been proposed, such as a formal (2 + 3) cycloaddition/self-oxidation reaction to produce bisthiazole-5-yl disulfides. The proposed mechanism involves the initial formation of a reactive α-keto sulfine (B13751562) intermediate, which then undergoes a cycloaddition with a thiourea. acs.org
Theoretical Elucidation of Reaction Pathways and Transition States
Computational chemistry, especially Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, offering a complete map of the reaction pathway. mdpi.comnih.gov
For derivatives of 1,3-thiazolin-4-one, DFT calculations have been instrumental in understanding isomerization processes. By computing the reaction isomerization paths, researchers can verify the stability of different conformers and determine the feasibility of their interconversion. mdpi.comnih.gov For example, calculations have confirmed that exo conformations of certain 5-substituted thiazolidin-4-ones are energetically more stable than their endo counterparts. mdpi.com The identification and energy calculation of the corresponding transition states confirm experimental results, explaining why, for certain derivatives, only one conformation is predominantly synthesized. mdpi.comnih.gov These theoretical studies provide a molecular-level understanding that complements experimental findings from techniques like NMR. nih.gov
Advanced Spectroscopic and Structural Characterization of 1,3 Thiazolin 4 One 2 Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can map out the carbon framework, identify proton environments, and confirm stereochemical details.
¹H NMR spectroscopy provides critical information about the electronic environment of protons within a molecule. For 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, the methylene (B1212753) protons of the acetonitrile (B52724) group and the thiazolinone ring are of particular interest.
In a study using a 500 MHz spectrometer with DMSO-d6 as the solvent, the methylene protons of the thiazolinone ring (CH₂) appeared as a singlet at δ 3.89 ppm, while the acetonitrile methylene protons (CH₂) showed a singlet at δ 2.5 ppm ias.ac.in. The singlet nature of these peaks indicates the absence of adjacent protons, which is consistent with the proposed structure. The chemical shifts are influenced by the neighboring carbonyl and imine functionalities, which deshield the protons.
In derivatives, such as those resulting from Knoevenagel condensation with isatin, the proton signals shift significantly. For example, in (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile, the two protons of the CH₂ group in the thiazolidine (B150603) ring appear as a singlet at 3.32 ppm, while aromatic and NH protons are observed further downfield ias.ac.in.
Table 1: ¹H NMR Chemical Shifts (δ) for 1,3-Thiazolin-4-one-2-acetonitrile and a Derivative
| Compound | Solvent | Frequency (MHz) | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile ias.ac.in | DMSO-d6 | 500 | Thiazolinone CH₂ | 3.89 | s |
| 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile ias.ac.in | DMSO-d6 | 500 | Acetonitrile CH₂ | 2.5 | s |
| (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile ias.ac.in | DMSO-d6 | 500 | Thiazolidine CH₂ | 3.32 | s |
s = singlet
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a "fingerprint" of the carbon skeleton.
For the parent compound, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, ¹³C NMR data recorded in DMSO-d6 reveals characteristic peaks for the carbonyl carbon (C=O), the imine carbon (C=N), the nitrile carbon (C≡N), and the methylene carbons ias.ac.in. The carbonyl carbon is typically found significantly downfield due to the strong deshielding effect of the oxygen atom, appearing at δ 184.82 ppm ias.ac.in. The carbon of the nitrile group (CN) is observed at δ 118.26 ppm ias.ac.in.
The full reported ¹³C NMR data for the parent compound is: δ = 184.82, 169.80, 118.26, 113.84, 112.64, 11.97, 78.52 ppm ias.ac.in. These shifts correspond to the various carbon atoms within the thiazolinone and acetonitrile moieties, confirming the core structure.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Chemical Shift (ppm) ias.ac.in |
| C=O | 184.82 |
| C=N | 169.80 |
| C≡N | 118.26 |
| Other Carbons | 113.84, 112.64, 78.52, 11.97 |
¹⁹F NMR is a specialized technique used for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org Its large chemical shift range (about 800 ppm) provides high resolution and allows for sensitive detection of changes in the local electronic environment of the fluorine atom. wikipedia.org
While specific ¹⁹F NMR data for fluorinated derivatives of this compound are not detailed in the provided context, the technique is crucial for confirming the incorporation of fluorine into the molecular structure. In the analysis of fluorinated thiazole (B1198619) derivatives, ¹⁹F NMR would be used to confirm the position and number of fluorine substituents. The chemical shifts would be indicative of whether the fluorine is attached to an aromatic or aliphatic part of the molecule, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide further structural confirmation. wikipedia.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for unambiguously assigning ¹H and ¹³C signals. mdpi.com These experiments reveal correlations between nuclei, either through bonds (COSY, HMBC) or directly attached (HSQC). mdpi.comnih.gov
For complex thiazolinone derivatives, 2D-NMR is essential. mdpi.comnih.gov
HSQC experiments would correlate the proton signals of the methylene groups in this compound directly to their attached carbon atoms, confirming the assignments made in the 1D spectra.
HMBC experiments would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in connecting the acetonitrile fragment to the thiazolinone ring, for instance, by showing a correlation from the acetonitrile methylene protons to the C=N carbon of the ring.
COSY helps in identifying proton-proton coupling networks within the molecule.
These techniques collectively provide a robust and detailed map of the molecular connectivity, leaving little ambiguity in the structural assignment. nih.gov
NOESY is a 2D-NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for determining stereochemistry, such as the configuration around a double bond (E/Z isomerism). mdpi.com
In the study of substituted thiazolidin-4-one derivatives, NOESY experiments are used to confirm the spatial arrangement of substituents. nih.gov For example, in the Knoevenagel condensation product of this compound with isatin, NOESY could be used to definitively confirm the E/Z configuration of the newly formed double bond by observing through-space correlations between protons on the thiazolinone ring and protons on the oxindole (B195798) moiety. ias.ac.in The presence or absence of specific NOE cross-peaks provides conclusive evidence for a particular stereoisomer. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
For 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, FT-IR spectroscopy reveals key absorption bands that confirm its structure. The spectrum, typically recorded using a KBr pellet, shows characteristic peaks for the various functional groups. ias.ac.in
A sharp, strong band corresponding to the nitrile group (C≡N) stretch is observed around 2208 cm⁻¹ ias.ac.in. The carbonyl group (C=O) of the thiazolinone ring gives rise to a strong absorption band at approximately 1717 cm⁻¹ ias.ac.in. The carbon-nitrogen double bond (C=N) stretching vibration appears around 1605 cm⁻¹ ias.ac.in. Additionally, C-H stretching vibrations are observed in the region of 3107-2817 cm⁻¹ ias.ac.in. The presence of a C-S bond is indicated by a band around 736 cm⁻¹ ias.ac.in.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) ias.ac.in | Description |
| C-H Stretch | 3107, 2987, 2817 | Stretching vibrations of C-H bonds |
| C≡N Stretch | 2208 | Nitrile group stretching |
| C=O Stretch | 1717 | Carbonyl group stretching of the thiazolinone ring |
| C=N Stretch | 1605 | Imine group stretching |
| C-S Stretch | 736 | Carbon-sulfur bond stretching |
These vibrational frequencies serve as a reliable diagnostic tool, complementing the data obtained from NMR spectroscopy to provide a complete and accurate structural profile of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.
The presence of the thiazolinone ring is primarily confirmed by the strong absorption band of the carbonyl group (C=O) of the lactam, which typically appears in the range of 1680–1700 cm⁻¹. For related thiazolidin-4-one derivatives, this C=O stretching vibration has been observed between 1610 and 1647 cm⁻¹. nih.gov Another crucial functional group is the nitrile (C≡N), which gives rise to a characteristic absorption band of medium to weak intensity in the region of 2100–2250 cm⁻¹. pressbooks.pub Specifically for this compound, a peak around 2200 cm⁻¹ is anticipated.
The carbon-sulfur (C-S) bond within the thiazolidine ring is identifiable by its vibration, which is typically found in the range of 668 to 694 cm⁻¹. nih.gov The spectrum would also be expected to show C-H stretching vibrations. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz In the case of similar structures, aromatic C-H stretching has been noted around 3070 cm⁻¹. researchgate.net
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretch | 1680–1700 | |
| Nitrile (C≡N) | Stretch | ~2200 | pressbooks.pub |
| Carbon-Sulfur (C-S) | Stretch | 668–694 | nih.gov |
| Aromatic C-H | Stretch | >3000 | vscht.cz |
| Aliphatic C-H | Stretch | <3000 | vscht.cz |
It is important to note that the exact positions of these bands can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides invaluable information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the deduction of its elemental formula with a high degree of confidence. For this compound, with a molecular formula of C₅H₄N₂OS, the calculated monoisotopic mass is 140.0095 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.
Standard mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 140.17 g/mol .
The fragmentation pattern offers a roadmap of the molecule's structure. For thiazole and thiazolidinone derivatives, fragmentation often involves the cleavage of the heterocyclic ring and the loss of substituent groups. For instance, the fragmentation of a related thiazole compound involved the opening of the thiazole ring and subsequent loss of acetylene. researchgate.net In other cases, the loss of acetyl moieties has been observed as an initial fragmentation step in acetylated thiadiazole derivatives. nih.gov The analysis of the fragmentation of this compound would likely reveal characteristic losses, such as the elimination of the acetonitrile group or fragments from the thiazolinone core, which would further corroborate the proposed structure.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.
The X-ray diffraction data would also reveal the crystal system and space group in which this compound crystallizes. For example, a related thiazolidinone derivative was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com Another example, methylisothiazolinone, crystallizes in a triclinic system with a layered structure. mdpi.com The determination of these crystallographic parameters is fundamental to understanding the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. researchgate.net For instance, acetonitrile itself is known to crystallize in different phases, including a monoclinic structure with space group P2₁/c at high temperatures and an orthorhombic structure with space group Cmc2₁ at lower temperatures. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals. The spectrum is typically recorded in a solvent such as acetonitrile. researchgate.netresearchgate.net
The structure of this compound contains several chromophores—parts of the molecule responsible for absorbing light. These include the carbon-carbon double bond (C=C), the carbonyl group (C=O), the imine group (C=N) within the thiazolinone ring, and the nitrile group (C≡N). The conjugation within the heterocyclic ring system and with the acetonitrile side chain influences the position and intensity of the absorption maxima (λmax).
The electronic spectrum is expected to exhibit two main types of transitions:
π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in molecules with conjugated π-systems, such as the thiazolinone ring. They typically result in strong absorption bands in the UV region.
n → π* (n to pi-star) transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen, sulfur, and nitrogen atoms, to an anti-bonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions.
The specific λmax values are dependent on the solvent and the electronic environment of the chromophores. While specific experimental data for this exact compound is not publicly available, the analysis of related thiazolidinone derivatives confirms that these characteristic absorptions are key indicators of the molecular structure. mdpi.com
| Electronic Transition | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π | C=C, C=N, C=O (conjugated system) | 200-300 nm |
| n → π | C=O, C=N (carbonyl and imine groups) | >300 nm |
Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound. It provides quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) in the molecule. thermofisher.com This data is used to confirm the empirical formula of this compound and assess its purity. nih.govnih.gov
The molecular formula for this compound is C₅H₄N₂OS . Based on this formula, the theoretical elemental composition can be calculated. In a typical research setting, these calculated values are compared against the experimental values obtained from an elemental analyzer. A close correlation between the found and calculated percentages (typically within ±0.4%) is considered a confirmation of the compound's structure and purity.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 42.85 | N/A |
| Hydrogen (H) | 2.88 | N/A |
| Nitrogen (N) | 19.99 | N/A |
| Oxygen (O) | 11.41 | N/A |
| Sulfur (S) | 22.87 | N/A |
Computational Chemistry and Theoretical Studies on 1,3 Thiazolin 4 One 2 Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), and a basis set like 6-31G(d) or 6-311G++(d,p), which describes the atomic orbitals. nih.govresearchgate.net The optimization process continues until a true minimum on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies. nih.gov
Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Table 1: Calculated Electronic Properties for a Model Thiazolidinone Structure Note: These values are representative for a thiazolidinone core structure based on DFT calculations and may vary for the specific compound 1,3-Thiazolin-4-one-2-acetonitrile.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.35 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 |
| ΔE (Gap) | ELUMO - EHOMO | 4.60 |
Data based on principles described in references nih.govresearchgate.net.
From the HOMO and LUMO energies obtained through DFT calculations, important global reactivity descriptors such as chemical hardness (η) and softness (S) can be determined. nih.gov Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
The hardness and softness are calculated using the following equations:
Hardness (η) = (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
These parameters provide valuable information about the stability and reactivity of the molecule. researchgate.net Hard molecules are generally less reactive than soft molecules.
Table 2: Calculated Reactivity Descriptors for a Model Thiazolidinone Structure
| Parameter | Formula | Calculated Value |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 eV |
| Softness (S) | 1 / η | 0.43 eV-1 |
Calculations based on the data in Table 1 and principles from references nih.govresearchgate.net.
Ionization potential (I) and electron affinity (A) are fundamental thermodynamic properties that can also be estimated from molecular orbital energies within the framework of DFT. According to Koopmans' theorem, the ionization potential can be approximated by the negative of the HOMO energy, and the electron affinity can be approximated by the negative of the LUMO energy. nih.gov
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
The ionization potential is the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These values are critical for understanding the molecule's behavior in electron transfer reactions. researchgate.net More precise values can be obtained using the delta self-consistent field (ΔSCF) method, which involves separate energy calculations for the neutral, cationic, and anionic species. researchgate.net
Table 3: Calculated Ionization Potential and Electron Affinity
| Parameter | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.35 |
| Electron Affinity (A) | -ELUMO | 1.75 |
Calculations based on the data in Table 1 and principles from reference nih.gov.
Charge-density isosurface analysis, also known as an electron density map, is a visualization technique that illustrates the distribution of electrons within a molecule. researchgate.net These maps are crucial for identifying reactive sites. Regions of high electron density (electron accumulation), often colored red or golden, indicate areas susceptible to electrophilic attack, such as lone pairs on heteroatoms like oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net Conversely, regions of low electron density (electron depletion), often colored blue or cyan, are prone to nucleophilic attack. researchgate.net
For a molecule like this compound, charge density analysis would likely show a significant accumulation of electron density around the carbonyl oxygen (O) atom and the sulfur (S) atom of the thiazolidinone ring, as well as the nitrogen of the acetonitrile (B52724) group. researchgate.net This highlights these areas as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable in medicinal chemistry for predicting how a molecule might interact with a biological target.
A molecule can often exist in several different spatial arrangements known as conformations. Computational methods, especially DFT, are used to predict the most stable conformation by calculating the relative energies of various possible isomers and conformers. nih.gov For example, in substituted thiazolidinone rings, different conformations such as exo and endo forms can exist. eie.gr By performing geometry optimization on each possible structure, the one with the global minimum energy is identified as the most stable and therefore the most likely to be observed experimentally. nih.goveie.gr
The energy differences between conformers can indicate the flexibility of the molecule. nih.gov A large energy gap between conformations suggests that the molecule exists predominantly in one stable form. nih.gov This conformational analysis is critical for understanding its three-dimensional shape, which ultimately governs its biological activity and interactions with other molecules. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drug candidates. Computational methods provide a powerful toolkit for establishing these relationships by correlating a compound's structural features with its biological activity. For this compound and its analogues, computational SAR studies can elucidate the key molecular descriptors that govern their therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these studies. By developing mathematical models, QSAR relates the variation in biological activity of a series of compounds to changes in their physicochemical properties. For thiazolinone derivatives, these models can be constructed using a range of descriptors. nih.gov
Key Molecular Descriptors in SAR Studies:
| Descriptor Category | Specific Descriptors | Relevance to this compound |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | The distribution of charges and frontier molecular orbitals can influence interactions with biological targets. The electron-withdrawing nature of the acetonitrile group and the carbonyl group on the thiazolinone ring are significant. researchgate.netresearchgate.net |
| Steric | Molecular volume, Surface area, Principal moments of inertia | The size and shape of the molecule determine its fit within a receptor's binding pocket. Modifications to the thiazolinone core or the acetonitrile side chain would alter these parameters. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Hydrophobicity affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Connectivity indices, Wiener index | These descriptors quantify the branching and connectivity of the molecular structure, providing a numerical representation of its topology. |
In a typical computational SAR workflow for this compound, a series of derivatives would be designed in silico. The biological activity of these virtual compounds would then be predicted using the established QSAR model. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby streamlining the drug discovery process. nih.gov For instance, studies on other thiazole (B1198619) derivatives have shown that the introduction of specific substituents can significantly enhance antimicrobial or enzyme inhibitory activity. nih.govnih.gov These insights provide a roadmap for the rational design of novel this compound-based therapeutic agents.
Ligand-Protein Interaction Modeling (e.g., for enzyme inhibition)
Understanding how a small molecule like this compound interacts with its biological target is crucial for explaining its mechanism of action and for designing improved inhibitors. Ligand-protein interaction modeling, primarily through molecular docking and molecular dynamics simulations, offers a detailed view of these interactions at the atomic level. researchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, this can be used to identify potential binding modes within the active site of an enzyme. The docking process involves scoring functions that estimate the binding affinity, helping to rank different poses and even different derivatives. nih.gov
Potential Interactions of this compound in a Protein Binding Site:
| Interaction Type | Potential Involving Groups | Significance |
| Hydrogen Bonding | The carbonyl oxygen and the nitrogen of the thiazolinone ring can act as hydrogen bond acceptors. The nitrogen of the acetonitrile group could also participate in hydrogen bonding. | These are key directional interactions that provide specificity and contribute significantly to binding affinity. |
| Hydrophobic Interactions | The thiazolinone ring and the methylene (B1212753) group can engage in hydrophobic interactions with nonpolar amino acid residues. | These interactions are crucial for anchoring the ligand within the binding pocket. |
| Pi-Pi Stacking | The thiazolinone ring could potentially engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. | This can add to the stability of the ligand-protein complex. |
| Dipole-Dipole Interactions | The polar nature of the carbonyl and acetonitrile groups can lead to favorable dipole-dipole interactions with polar residues in the binding site. | These electrostatic interactions contribute to the overall binding energy. |
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. This level of detail is invaluable for validating docking results and for understanding the finer points of the binding mechanism. chemrxiv.org
Investigation of Electronic and Photophysical Properties
The electronic and photophysical properties of a molecule are determined by its electronic structure. Computational methods, particularly those based on quantum mechanics, are essential for characterizing these properties. For this compound, these studies can predict its reactivity, spectral characteristics, and potential applications in materials science.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.net By solving the Schrödinger equation in an approximate manner, DFT can provide accurate information about the distribution of electrons and the energies of molecular orbitals.
Key Electronic and Photophysical Properties from Computational Studies:
| Property | Description | Relevance to this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. It also influences the electronic absorption and emission spectra of the molecule. researchgate.net |
| Electron Affinity and Ionization Potential | The energy change when an electron is added to or removed from the molecule, respectively. | These properties are related to the molecule's ability to participate in redox reactions. |
| UV-Vis Absorption Spectrum | The wavelengths of light that the molecule absorbs, corresponding to electronic transitions between molecular orbitals. | Time-dependent DFT (TD-DFT) can predict the absorption spectrum, which is useful for identifying the compound and for applications in photochemistry and materials science. rsc.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | The dipole moment influences the solubility of the compound and its interactions with polar molecules and external electric fields. researchgate.net |
Theoretical studies on related thiazole derivatives have shown that their photophysical properties are highly dependent on their molecular structure and intermolecular interactions in the solid state. rsc.org Similar investigations on this compound could reveal its potential for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Theoretical Confirmation of Isomerism and Conformations
Molecules can often exist in different spatial arrangements known as isomers and conformers. Theoretical calculations are instrumental in identifying the most stable forms of a molecule and the energy barriers between them. For this compound, this involves studying the potential for tautomerism and the flexibility of the thiazolinone ring and its substituent.
The thiazolinone ring is not perfectly planar, and it can adopt different puckered conformations. Computational methods can be used to map the potential energy surface of the ring, identifying the lowest energy conformations and the transition states that connect them.
Furthermore, the exocyclic double bond in related 2-ylidene-thiazolidin-4-ones can give rise to (E) and (Z) isomers. Theoretical calculations can determine the relative stabilities of these isomers. The orientation of the acetonitrile group relative to the thiazolinone ring also represents a conformational variable that can be explored computationally.
Computational Approaches to Studying Isomerism and Conformations:
| Computational Method | Application |
| Potential Energy Surface (PES) Scanning | Systematically changing bond lengths, angles, and dihedral angles to map the energy landscape and identify stable conformers and transition states. |
| Geometry Optimization | Finding the lowest energy structure for each potential isomer or conformer. |
| Frequency Calculations | Confirming that optimized structures are true energy minima (no imaginary frequencies) and calculating thermodynamic properties like Gibbs free energy to determine relative stabilities. |
By understanding the preferred conformations and isomeric forms of this compound, researchers can gain a more accurate picture of the molecule that interacts with biological systems, leading to more reliable SAR and ligand-protein interaction models.
Molecular and Mechanistic Biological Investigations of 1,3 Thiazolin 4 One 2 Acetonitrile and Derivatives in Vitro Models
Mechanistic Studies on Enzyme Inhibition
The ability of 1,3-thiazolin-4-one derivatives to modulate the activity of various enzymes is a key area of research. These studies provide insights into the potential therapeutic applications of these compounds.
Inhibition of UDP-MurNAc/L-Ala Ligase
UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD) is a crucial enzyme in the cytoplasmic biosynthesis of bacterial peptidoglycan, making it an attractive target for the development of novel antibacterial agents. mdpi.com Research has shown that derivatives of the 2-thioxothiazolidin-4-one scaffold can act as inhibitors of MurD from Escherichia coli. researchgate.net These compounds were designed to target both the D-glutamic acid (D-Glu) and the diphosphate-binding pockets of the MurD active site. researchgate.net
In one study, a focused library of compounds was synthesized by combining a glutamic acid moiety with various heterocyclic rings, including 2-thioxothiazolidin-4-one, connected by a benzylidene group. The most potent inhibitors of MurD identified were the (R) and (S) enantiomers of one such derivative, exhibiting IC50 values of 45 µM and 10 µM, respectively. researchgate.net High-resolution NMR spectroscopy was used to confirm the specific binding mode of the (R)-enantiomer within the MurD active site. researchgate.net
Table 1: Inhibition of E. coli MurD Ligase by 2-Thioxothiazolidin-4-one Derivatives researchgate.net
| Compound | Enantiomer | IC50 (µM) |
| Derivative 9 | (R) | 45 |
| Derivative 9 | (S) | 10 |
Inhibition of Lanosterol (B1674476) 14α-Demethylase
Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Its inhibition leads to the disruption of the fungal membrane and is a well-established mechanism for antifungal drugs. nih.gov Thiazolin-4-one derivatives have been investigated as potential inhibitors of this enzyme. nih.gov
Molecular docking studies have suggested that thiazolin-4-one derivatives can bind to the active site of fungal lanosterol 14α-demethylase. nih.govresearchgate.net These studies indicate that the thiazole (B1198619) and imidazole (B134444) rings within these derivatives play a crucial role in their binding affinity to the cytochrome P450 enzyme. researchgate.net In vitro antifungal screening of a series of synthesized thiazolin-4-one derivatives against various Candida strains demonstrated their anti-Candida activity. nih.gov For instance, two compounds, designated as 9b and 10, were found to be over 500-fold more active than the standard antifungal drug fluconazole. nih.gov
The mechanism of action of azole antifungals, which also target this enzyme, involves the coordination of a nitrogen atom in the azole ring with the heme iron in the enzyme's active site. nih.govresearchgate.net This interaction disrupts the demethylation of lanosterol, leading to an accumulation of 14-α-methylsterols and altering the permeability and rigidity of the fungal plasma membrane. nih.gov
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation. rsc.org Thiazole and thiazolidinone derivatives have been explored as inhibitors of these enzymes. mdpi.com
Studies have shown that certain 4-substituted thiazole analogues of indomethacin (B1671933) are selective inhibitors of COX-2, with some compounds exhibiting IC50 values in the nanomolar range (0.3, 1, and 7 nM for compounds 2a-c, respectively). mdpi.com In contrast, these compounds showed only moderate inhibition of COX-1. mdpi.com Other research on 1,4-benzoxazine derivatives identified compounds with optimal COX-2 inhibition, with IC50 values ranging from 0.57 to 0.72 μM and high selectivity indices. acs.org Similarly, some 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated good COX-2 inhibitory activity, with IC50 values between 2.35 and 3.34 µM. nih.gov
Molecular docking studies of 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have shown that these compounds can bind to the active sites of both COX-1 and COX-2. mdpi.com The binding is primarily stabilized by van der Waals forces and hydrogen bonding. mdpi.com
Table 2: In Vitro COX-2 Inhibitory Activity of Selected Heterocyclic Derivatives
| Compound Class | Derivative | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-Substituted Thiazole Analogues | 2a | 0.0003 | - | mdpi.com |
| 2b | 0.001 | - | mdpi.com | |
| 2c | 0.007 | - | mdpi.com | |
| 1,4-Benzoxazine Derivatives | 3e | 0.57-0.72 | 186.8-242.4 | acs.org |
| 3f | 0.57-0.72 | 186.8-242.4 | acs.org | |
| 3r | 0.57-0.72 | 186.8-242.4 | acs.org | |
| 3s | 0.57-0.72 | 186.8-242.4 | acs.org | |
| 1,3-Dihydro-2H-indolin-2-one Derivatives | 4e | 2.35 | - | nih.gov |
| 9h | 2.422 | - | nih.gov | |
| 9i | 3.34 | - | nih.gov |
Carbonic Anhydrase Isoform Inhibition (hCA I, II, IV, IX)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Different isoforms are involved in various physiological processes, and their inhibition has therapeutic potential. Several studies have investigated the inhibition of human carbonic anhydrase (hCA) isoforms I, II, IV, and IX by derivatives containing thiazolinone and thiazole scaffolds.
Benzenesulfonamide derivatives incorporating a thiazolidinone moiety have been synthesized and evaluated as hCA inhibitors. nih.gov These compounds showed desirable potency against hCA II and IX. nih.gov Docking studies revealed that the thiazolidinone fragment plays a significant role in binding to the active site of hCA IX. nih.gov Another study on N1-substituted secondary sulfonamides with thiazolinone or imidazolone-indole tails showed that while the primary sulfonamide analogues were nanomolar inhibitors of all four isoforms (hCA I, II, IV, and IX), functionalization of the sulfonamide group often led to a decrease in potency. mdpi.com However, derivatives with less hindered groups maintained some activity in the low micromolar range. mdpi.com
Table 3: Inhibition Constants (Ki) of Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound Class | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA IX (nM) | Reference |
| Benzenesulfonamide-Thiazolidinones | - | Potent | - | Potent | nih.gov |
| N1-Substituted Secondary Sulfonamides | Low µM | Low µM | Low µM | Low µM | mdpi.com |
Exploration of Kinase Inhibition Mechanisms (e.g., ATP-binding domain specificity, Jun kinase)
Protein kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. tandfonline.com Consequently, they are major targets for drug development. Thiazole and thiazolidinone derivatives have been identified as potent kinase inhibitors. nih.govtandfonline.com
Many kinase inhibitors function by competing with ATP for its binding site on the enzyme. nih.gov The thiazole ring, for instance, can mimic the purine (B94841) ring of ATP and form hydrogen bonds within the ATP-binding pocket. nih.gov Thiophene-pyrazolourea derivatives have been developed as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). mdpi.com While an initial thiazole analogue showed no inhibition, switching to a thiophene (B33073) moiety led to significant JNK3 inhibitory activity, with one derivative exhibiting an IC50 of 0.05 µM and high selectivity over JNK1. mdpi.com The selectivity of these inhibitors is attributed to their binding to a unique selectivity pocket in JNK3 and the presence of a urea (B33335) moiety that interacts with the P-loop, a region that shows less differentiation among various kinases for typical aromatic ring-containing inhibitors. mdpi.com
Investigations in Cellular Models
The biological effects of 1,3-thiazolin-4-one derivatives have been extensively studied in various cellular models, particularly in the context of cancer. These studies provide valuable information on the cytotoxic, apoptotic, and cell cycle-modulating effects of these compounds.
Several studies have reported the in vitro anticancer activity of thiazolidin-4-one derivatives against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (Caco-2), and lung (A549) cancer cells. nih.gov For example, a series of 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with one compound (6e) being particularly potent against MCF-7 cells with an IC50 value of 3.85 µM. nih.gov Mechanistic investigations revealed that this compound induced apoptosis (25.3%) and arrested the cell cycle in the G0/G1 phase in MCF-7 cells. nih.gov This was associated with an accumulation of intracellular reactive oxygen species (ROS) and subsequent nuclear fragmentation. nih.gov
Another study on thiazolidin-4-one derivatives against the Caco-2 colon cancer cell line found that one compound exhibited a higher effect with an IC50 of 70 µg/ml. These compounds were shown to reduce the expression of Caspase-3 and p53 genes, suggesting their potential to induce apoptosis. Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives have been shown to induce apoptosis in LoVo and MCF-7 cancer cell lines, with the effect being more pronounced after 48 hours of exposure.
Table 4: In Vitro Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound Class | Cell Line | IC50 | Mechanism of Action | Reference |
| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one | MCF-7 | 3.85 µM | Apoptosis induction, G0/G1 cell cycle arrest, ROS accumulation | nih.gov |
| Thiazolidin-4-one derivative | Caco-2 | 70 µg/ml | Reduced Caspase-3 and p53 expression | |
| 1,3,4-Thiadiazole derivatives | LoVo, MCF-7 | - | Apoptosis induction | |
| 2,3-disubstituted 1,3-thiazolidin-4-one | HepG2 | - | Decreased cell viability | |
| 5-nitrofuran-2-yl substituted thiazolidine-4-one | MDA-MB-231 | 1.9 µM | Apoptosis induction, modulation of cell cycle | nih.gov |
Mechanistic Understanding of Activity in Human Liver Cancer Cell Lines (HePG-2)
Derivatives of the 1,3-thiazole and 1,3-thiazolidin-4-one scaffolds have been the subject of numerous investigations to understand their anticancer mechanisms in human liver cancer cell lines, primarily HePG-2. Research has shown that these compounds can induce cell death and inhibit proliferation through various cellular pathways.
Certain 4-thiazolidinone (B1220212) analogues have demonstrated potent cytotoxic activity against HepG2 cells, with some compounds exhibiting half-maximal inhibitory concentrations (IC50) in the low micromolar range (0.24 µM to 2.28 µM). nih.gov More specifically, a series of novel 2-oxoindolin-3-ylidene thiazole derivatives showed IC50 values against HepG2 cells ranging from 3.13 to 30.54 μM. nih.gov Mechanistic studies on one of the potent compounds from this series, compound 4c, revealed that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by upregulating the expression of caspases-3 and -9. nih.gov Further studies have corroborated that 1,3-thiazole derivatives can arrest the cell cycle in HepG2 cells at the S and pre-G1 phases. mdpi.com
Other related heterocyclic derivatives, such as 1,3,4-thiadiazolium mesoionic compounds, have also been shown to decrease the viability of HepG2 cells in a dose- and time-dependent manner. nih.gov The cytotoxicity of these compounds is associated with mitochondrial dysfunction and an increase in DNA fragmentation. nih.govresearchgate.net Another study on pyrazoline-based 1,3,4-thiadiazoles reported an IC50 value of 84.9 µM against HepG-2 cells. mdpi.com Interestingly, some 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have been observed to increase HepG2 cell viability at low concentrations (corresponding to IC10), while higher concentrations led to growth inhibition. researchgate.net
The mechanism of action for many of these derivatives involves the induction of apoptosis. For instance, nisin, when used in studies on HepG2 cells, was found to decrease cell viability and induce apoptosis by activating the intrinsic mitochondrial pathway, which involves caspase-9. nih.gov Thiazole derivatives themselves are known to activate caspases to induce apoptosis. nih.gov
Table 1: Activity of Thiazole and Thiazolidinone Derivatives in HePG-2 Liver Cancer Cells
| Derivative Class | Compound/Series | IC50 Value | Observed Mechanism of Action |
|---|---|---|---|
| 4-Thiazolidinone Analogues | Analogue 2 | 0.24 µM | Cytotoxicity |
| 2-Oxoindolin-3-ylidene Thiazoles | Compound 4c | 3.13 - 30.54 μM | G0/G1 cell cycle arrest, Apoptosis induction, Upregulation of caspase-3 and -9 |
| 1,3,4-Thiadiazolium Mesoionics | MI-J, MI-D | 5-50 μM | Decreased cell viability, Mitochondrial dysfunction, DNA fragmentation |
Mechanistic Understanding of Activity in Human Colon Cancer Cell Lines (HT-29, HCT-116)
In human colon cancer cell lines such as HT-29 and HCT-116, thiazolidin-4-one derivatives have been shown to act through mechanisms involving apoptosis and cell cycle arrest. One analogue of thiazolidin-4-one was particularly effective against the HT-29 cell line, reducing cell proliferation and inducing apoptosis with an IC50 value of 0.073 µM. nih.gov Similarly, a series of benzothiazole (B30560) and thiazole derivatives demonstrated significant antiproliferative activity against both HCT-116 and HT-29 cell lines. nih.gov
Mechanistic studies on related compounds in other colorectal cancer cell lines provide further insight. A thiazolidinone derivative was found to arrest the cell cycle in the G0/G1 phase by increasing the expression of the cell cycle inhibitor p21 and decreasing the levels of cyclin-dependent kinase 2 (CDK2) and cyclin E. researchgate.net This compound also induced apoptosis by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. researchgate.net In Caco-2 colon cancer cells, other thiazolidin-4-one derivatives were found to reduce the expression of caspase-3 and the tumor suppressor protein p53. researchgate.net
The antiproliferative effects are not limited to the thiazolidinone core. A 1,3,4-thiadiazole derivative featuring glycosyl moieties showed potent activity against HCT-116 cells, with an IC50 value of 92.2 nM, which was more potent than the standard drug doxorubicin (B1662922) in that study. mdpi.com Furthermore, imidazolidin-4-one (B167674) derivatives, which are structurally related, have been found to induce apoptosis in HCT116 cells by generating reactive oxygen species (ROS), which in turn triggers the JNK signaling pathway. mdpi.com
Table 2: Activity of Thiazole and Thiazolidinone Derivatives in Colon Cancer Cells
| Derivative Class | Cell Line | Compound/Series | IC50 / GI50 Value | Observed Mechanism of Action |
|---|---|---|---|---|
| Thiazolidin-4-one Analogue | HT-29 | Compound 4 | 0.073 µM | Apoptosis induction |
| Benzothiazole-Thiazole Hybrids | HCT-116, HT-29 | BT Series | Log GI50: -7.20 to -4.80 | Antiproliferative activity |
| Glycosylated 1,3,4-Thiadiazole | HCT-116 | Compound 58 | 92.2 ± 1.8 nM | Cytotoxicity |
Mechanistic Understanding of Activity in Human Breast Cancer Cell Lines (MCF-7, Bcap-37)
Investigations into the effects of 1,3-thiazole derivatives on human breast cancer cell lines, particularly MCF-7, have revealed multiple mechanisms of action, including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways. No specific studies on the Bcap-37 cell line were identified in the reviewed literature.
A novel set of 1,3-thiazole derivatives demonstrated considerable antiproliferative activity against MCF-7 cells. mdpi.com The most potent of these, compound 4, had an IC50 of 5.73 µM and was found to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. mdpi.com Mechanistically, this compound induced programmed cell death by triggering both apoptosis and necrosis and caused cell cycle arrest at the G1 stage. mdpi.com
Another series of derivatives, which incorporate both 1,3-thiazole and phthalimide (B116566) moieties, also showed high potency. nih.gov Compound 5b from this series was the most effective against MCF-7 cells, with an IC50 of 0.2 µM. nih.gov Its cytotoxic activity was linked to the induction of apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov
Further expanding the structural diversity, imidazo[2,1-b]thiazole (B1210989) derivatives have also been assessed. mdpi.com Compounds from this class showed potent activity against MCF-7 cells with IC50 values between 8.38 and 11.67 µM. mdpi.com A leading compound from this series, 6i, not only inhibited VEGFR-2 but also significantly altered the expression of apoptosis-related genes: it increased levels of Bax, caspase 8, caspase 9, and cytochrome C, while decreasing the level of the anti-apoptotic Bcl-2 gene. mdpi.com This compound also arrested the cell cycle in the G2/M phase and induced both early and late apoptosis. mdpi.com Similarly, other studies have confirmed that thiazole-based compounds can induce G2/M arrest in MCF-7 cells. nih.gov The induction of apoptosis by various 1,3,4-thiadiazole derivatives in MCF-7 cells has also been reported. mdpi.com
Table 3: Activity of Thiazole Derivatives in MCF-7 Breast Cancer Cells
| Derivative Class | Compound/Series | IC50 Value | Observed Mechanism of Action |
|---|---|---|---|
| 1,3-Thiazole Derivative | Compound 4 | 5.73 µM | VEGFR-2 inhibition, G1 cell cycle arrest, Apoptosis and necrosis induction |
| 1,3-Thiazole-Phthalimide Hybrid | Compound 5b | 0.2 ± 0.01 µM | Intrinsic pathway apoptosis, Caspase-3 activation |
| Imidazo[2,1-b]thiazole | Compound 6i | 8.38 µM | VEGFR-2 inhibition, G2/M cell cycle arrest, Apoptosis (via Bax/Bcl-2, Caspases) |
Mechanistic Understanding of Activity in Human Lung Cancer Cell Lines (A549)
In the context of human lung cancer, derivatives of 1,3-thiazolin-4-one have been evaluated for their potential to inhibit cancer cell growth, with studies on the A549 cell line revealing mechanisms that include apoptosis, cell cycle arrest, and inhibition of cell migration.
A specific thiazolidin-4-one derivative, referred to as compound 4, was shown to reduce cell proliferation and induce apoptosis in A549 cells, exhibiting an IC50 value of 0.35 µM. nih.gov Another study identified a compound, S115, that induced G0/G1 cell cycle arrest and apoptosis in A549 cells. researchgate.net
Beyond direct cytotoxicity, certain derivatives have shown potential in targeting metastasis. A 1,3,4-thiadiazole derivative, 8a, was found to strongly inhibit the migration and invasion of A549 cells. nih.gov The mechanism of action for this compound was identified as the dose-dependent induction of cytotoxic autophagy. nih.gov This suggests that in addition to inducing apoptosis and cell cycle arrest, thiazole-based compounds can interfere with other critical processes required for tumor progression.
Studies on Selective Toxicity towards Cancer Cell Lines
A crucial aspect of developing new anticancer agents is ensuring they are more toxic to cancer cells than to normal, healthy cells. Several studies on thiazole and thiazolidinone derivatives have specifically investigated this selective toxicity.
A study on 2-oxoindolin-3-ylidene thiazole derivatives provided a clear example of selectivity. nih.gov These compounds were evaluated against both the HepG2 liver cancer cell line and THLE-2 normal liver cells. The results were used to calculate a selectivity index, which showed that the derivatives were significantly more toxic to the cancer cells, with selectivity indices ranging from 1.80 to 10.26. nih.gov This was a favorable profile compared to the established drug sunitinib, which had a selectivity index of 1.15 in the same study. nih.gov
Similarly, a series of novel 1,3-thiazole derivatives was found to have considerable antiproliferative effects on breast cancer cells while showing no significant cytotoxicity toward normal epithelial cells. mdpi.com This indicates a favorable therapeutic window for this class of compounds.
However, not all derivatives exhibit this desirable selectivity. In a study synthesizing a series of new 1,3,4-thiadiazoles, some of the compounds were found to be toxic to normal fibroblast cells and were consequently excluded from further investigation. nih.gov Yet, other compounds from the same series (specifically, 6b and 19) demonstrated high selectivity for cancer cells, highlighting the importance of specific structural features for achieving selective toxicity. nih.gov
Molecular Interactions with Biological Macromolecules
DNA-Interacting Agent Studies
The ability of small molecules to interact with DNA is a well-established mechanism for many anticancer drugs. Studies suggest that some derivatives of the 1,3-thiazole scaffold may exert their biological effects through direct or indirect interactions with DNA.
The pharmacological activity of 1,3,4-thiadiazole derivatives has been partly attributed to their structural similarity to pyrimidine, a core component of nucleic acid bases. This bioisosteric relationship suggests these compounds may interfere with DNA replication processes. nih.gov Some research has provided direct evidence of this, showing that synthetic indole-thiazolidinones can trigger DNA damage in human tumor cells. researchgate.net
Further investigations using 1,3,4-thiadiazolium mesoionic derivatives in HepG2 cells have demonstrated that these compounds can induce DNA fragmentation, a hallmark of apoptosis that results from the enzymatic cleavage of DNA. researchgate.net While not all thiazole derivatives may act directly on DNA, their ability to induce cellular processes that lead to DNA damage is a key part of their anticancer mechanism. Studies on related metal complexes of thiosemicarbazones, a common precursor for thiazole synthesis, show that these agents can bind to DNA, block replication and transcription, and ultimately trigger apoptosis. nih.gov Spectroscopic and electrochemical methods have been employed to confirm the formation of compound-DNA complexes and to determine binding constants and interaction modes. nih.govcumhuriyet.edu.tr
Studies on Inhibition of DNA Relaxation Process
Certain derivatives of 1,3-thiazolin-4-one have been investigated for their potential to inhibit the DNA relaxation process, a crucial function mediated by topoisomerase enzymes. nih.govmdpi.com These enzymes, such as topoisomerase I and II, are vital for managing the topological state of DNA within the cell. nih.gov By cleaving and religating DNA strands, they relieve supercoiling that occurs during replication and transcription. nih.gov The inhibition of this process can lead to the accumulation of DNA strand breaks, ultimately triggering cell death, which makes topoisomerase a significant target for anticancer agents. nih.gov
In vitro studies have demonstrated that some thiazacridine and imidazacridine derivatives can inhibit human topoisomerase I, although often at higher concentrations. mdpi.com This suggests that the DNA intercalation properties of these compounds are important for their inhibitory activity. mdpi.com For example, specific thiazacridine derivatives that exhibited higher DNA binding constants also showed topoisomerase I inhibition. mdpi.com
Molecular docking studies have further illuminated the potential binding modes of these compounds. For instance, a synthesized thiazole derivative was shown to bind strongly to a DNA-Topo II complex, suggesting an intercalative mode of interaction. nih.govnih.gov This interaction is thought to stabilize the DNA-topoisomerase complex, preventing the re-ligation of the DNA strands and leading to cytotoxic effects. nih.gov The ability of these compounds to act as topoisomerase poisons, rather than just catalytic inhibitors, is a key aspect of their potential therapeutic value. nih.gov
Molecular Targeting Strategies
The biological activities of 1,3-thiazolin-4-one derivatives stem from their interactions with various molecular targets. A primary strategy involves targeting enzymes that are critical for cell survival and proliferation.
Topoisomerase Inhibition: As discussed previously, DNA topoisomerases are a key molecular target. nih.gov Thiazole derivatives have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA tangles and knots. nih.gov By acting as topoisomerase II poisons, these compounds can induce double-strand DNA breaks, a lethal event for the cell. nih.gov Molecular docking studies have helped to visualize the binding of these derivatives within the enzyme's active site, providing insights into the stabilizing interactions. nih.govmdpi.com
Enzyme Inhibition in HIV: In the context of anti-HIV research, derivatives of 1,3-thiazolidin-4-one have been identified as non-nucleoside inhibitors of reverse transcriptase (NNRTIs). nih.gov This enzyme is crucial for the replication of the HIV-1 virus. nih.gov A colorimetric enzyme immunoassay has confirmed this mode of action for certain derivatives. nih.gov
Other Potential Targets: The diverse biological activities reported for thiazolidin-4-one derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, suggest a broader range of molecular targets. nih.govmdpi.com These may include other enzymes and proteins involved in various cellular pathways. nih.gov
Ligand-Receptor Binding Mechanisms (e.g., for anti-HIV agents)
The anti-HIV activity of certain 1,3-thiazolin-4-one derivatives is attributed to their ability to bind to and inhibit the viral enzyme reverse transcriptase (RT). nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket in the enzyme, distinct from the active site where nucleosides bind. nih.govnih.gov
This binding is allosteric, meaning it induces a conformational change in the enzyme that reduces its catalytic activity. nih.gov The binding affinity of these ligands to the RT is a critical determinant of their inhibitory potency. Computational methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are employed to estimate the ligand-binding affinities and predict their potential inhibitory effect on HIV-1 RT. nih.gov
Studies have shown that specific amino acid residues within the binding pocket of HIV-1 RT, such as Lys101, Tyr181, Tyr188, Trp229, and Tyr318, are crucial for the stable binding of these inhibitors. nih.gov The interactions are often stabilized by a combination of forces, including hydrogen bonds and van der Waals interactions. nih.gov The goal of these ligand-receptor binding strategies is to design novel NNRTIs with high specificity and strong antiviral activity. nih.gov
Studies on Binding with Serum Albumin
The interaction of 1,3-thiazolin-4-one derivatives with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical area of study in understanding their pharmacokinetic properties. nih.govnih.gov Serum albumin is the most abundant protein in the blood and plays a crucial role in the transport and distribution of drugs and other ligands throughout the body. nih.govnih.gov
Spectroscopic techniques, including fluorescence and UV-visible spectroscopy, are commonly used to investigate these binding interactions. nih.govnih.gov Studies have shown that thiazolinone derivatives can quench the intrinsic fluorescence of BSA, typically through a static quenching mechanism, which indicates the formation of a complex between the ligand and the protein. nih.govmdpi.com
The binding constants (Kb) for these interactions have been determined, with values often in the range of 10^4 to 10^5 M^-1, suggesting a strong interaction. nih.govswu.ac.th Thermodynamic analysis has revealed that these binding processes are often spontaneous, with van der Waals forces and hydrogen bonding being the primary driving forces. nih.govmdpi.com
Molecular docking studies have been used to identify the specific binding sites of these derivatives on the albumin molecule. nih.govmdpi.com For many derivatives, the binding occurs within specific subdomains of the protein, such as site I (subdomain IIA) or site II (subdomain IIIA). mdpi.comswu.ac.th The binding of these ligands can also induce conformational changes in the albumin structure. mdpi.comnih.gov
Table 1: Binding Parameters of Thiazolinone Derivatives with Bovine Serum Albumin (BSA)
| Derivative Type | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) | Primary Driving Forces | Binding Site |
|---|---|---|---|---|
| Acridine-1,3-thiazolidin-4-one | 0.03-5.87 × 105nih.gov | ~1 | Van der Waals forces, Hydrogen bonding nih.gov | Subdomain IB (Site III) nih.gov |
| Thiazolopyrimidine | - | - | Van der Waals forces, Hydrogen bonding nih.gov | - |
| Isoindolyl-benzohydrazide | 2.5 × 105–4.8 × 103mdpi.com | ~1 mdpi.com | Van der Waals forces, Hydrogen bonding mdpi.com | Site II (Subdomain IIIA) mdpi.com |
| Pyridine-carbothioamide | 2.91 × 105–1.29 × 105nih.gov | - | Hydrogen bonding, Van der Waals forces nih.gov | Subdomains IIA and IIIA nih.gov |
Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights
Structure-activity relationship (SAR) analysis is a critical tool for understanding how the chemical structure of 1,3-thiazolin-4-one derivatives influences their biological activity. mdpi.comacademie-sciences.fr By systematically modifying the substituents on the thiazolinone core, researchers can gain insights into the molecular interactions and biological pathways involved in their mechanism of action. nih.govmdpi.com
Influence of Substituents on Molecular Interactions and Biological Pathways
The nature and position of substituents on the 1,3-thiazolin-4-one scaffold play a pivotal role in determining the biological activity and potency of the resulting compounds. nih.govmdpi.com
Influence on Anticancer Activity: In the context of anticancer activity, the presence of certain moieties can be essential. For instance, the ciminalum moiety has been identified as crucial for the anticancer effects of some thiazolidinone derivatives. mdpi.com Furthermore, the nature of substituents at position 3 of the thiazolidinone ring is important, with 4-hydroxyphenyl and carboxylic acid residues showing high activity against cancer cell lines. mdpi.com In some imidazothiazolotriazinone derivatives, ethyl substituents led to more potent cytotoxic activity compared to methyl substituents. researchgate.net
Influence on Antimicrobial Activity: For antimicrobial applications, SAR studies have shown that substituents on both the quinoline (B57606) and thiazole rings of hybrid compounds can significantly impact their efficacy. nih.gov For example, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, electron-donating or electron-withdrawing groups on the phenyl ring at the fourth position of the thiazole ring influenced the antibacterial and antifungal activity. nih.gov
Influence on Enzyme Inhibition: In the development of cholinesterase inhibitors, the type of substituent on the thiazole ring can dictate the inhibitory activity. academie-sciences.fr For example, N-methylation of certain amide and amine derivatives had opposite effects on their ability to inhibit butyrylcholinesterase. academie-sciences.fr The presence of an amide group at position 2 of the thiazole, as seen in the drug Acotiamide, has served as a basis for synthesizing new potential inhibitors. academie-sciences.fracademie-sciences.fr
Influence on Antioxidant Activity: The antioxidant capacity of thiazolidin-4-one derivatives is also influenced by their substitution pattern. rdd.edu.iq Studies have shown that the absence of a substituent at a particular position can maximize activity. mdpi.com The hydrogen atoms at the C2 and C5 positions of the thiazolidin-4-one ring are considered potential sites for hydrogen atom donation, which is a key mechanism for antioxidant activity. researchgate.net
Table 2: Influence of Substituents on Biological Activity of Thiazolinone Derivatives
| Biological Activity | Key Substituent/Moiety | Effect |
|---|---|---|
| Anticancer | Ciminalum moiety mdpi.com | Essential for activity mdpi.com |
| Anticancer | 4-hydroxyphenyl or carboxylic acid at position 3 mdpi.com | Increased activity mdpi.com |
| Anticancer | Ethyl vs. Methyl substituents researchgate.net | Ethyl groups showed higher cytotoxicity researchgate.net |
| Antimicrobial | Electron-donating/withdrawing groups on phenyl ring nih.gov | Modulated antibacterial and antifungal activity nih.gov |
| Cholinesterase Inhibition | N-methylation of amides/amines academie-sciences.fr | Varied effects on inhibitory activity academie-sciences.fr |
| Antioxidant | Lack of substitution at R1 position mdpi.com | Increased activity mdpi.com |
Correlation between Conformational Features and Biological Actions
The three-dimensional conformation of 1,3-thiazolin-4-one derivatives is intimately linked to their biological activity. mdpi.com The spatial arrangement of atoms and functional groups dictates how a molecule interacts with its biological target, influencing its binding affinity and efficacy. nih.gov
Stereochemistry, in particular, plays a pivotal role. nih.gov Chiral compounds are often synthesized in an enantiomerically pure form, and different stereoisomers can exhibit vastly different biological activities. nih.govresearchgate.net This can be due to stereoselective recognition by protein transporters or distinct interactions with the active site of a target enzyme. nih.gov For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.govresearchgate.net
Conformational analysis, using techniques like 2D-NMR and Density Functional Theory (DFT) calculations, helps to determine the preferred conformations of these molecules in solution. mdpi.comresearchgate.net These studies have shown that 5-substituted thiazolidin-4-one derivatives can adopt specific exo or endo conformations, with particular double bond configurations (E/Z). mdpi.comresearchgate.net The stability of these conformers can be assessed through theoretical isomerization reaction path studies. mdpi.comresearchgate.net
Molecular modeling and docking studies can further elucidate the structural and stereochemical requirements for efficient interaction with biological targets. nih.gov These computational approaches can shed light on how the conformation of a ligand allows it to fit into a binding pocket and form key interactions, such as hydrogen bonds or hydrophobic contacts, leading to irreversible binding and enzyme inactivation. nih.gov Ultimately, understanding the correlation between conformation and activity is crucial for the rational design of more potent and selective therapeutic agents. nih.gov
Development of Molecular Probes and Biosensors for Mechanistic Studies
The development of molecular probes and biosensors is a critical area of research for elucidating the mechanisms of action of bioactive compounds. For the 1,3-thiazolin-4-one class of molecules, the design of such tools holds the potential to identify specific cellular targets and track their engagement in real-time within in vitro models.
Fluorescent probes, for instance, can be designed by conjugating a fluorophore to a thiazolinone derivative. The intrinsic reactivity of the thiazolinone scaffold, or specific functional groups appended to it, could be exploited for "turn-on" or "turn-off" fluorescent responses upon interaction with a biological target. For example, the reaction of a thiol-containing biomolecule with a specifically designed thiazolinone probe could lead to a change in fluorescence, allowing for the detection of interactions with cysteine-containing proteins.
Electrochemical biosensors represent another promising avenue. A derivative of 1,3-benzothiazole-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile has been successfully used to fabricate a sensitive electrochemical sensor for dopamine (B1211576). This was achieved by polymerizing the compound on a glassy carbon electrode, which then exhibited enhanced electrocatalytic efficiency for dopamine oxidation. This demonstrates the potential of thiazole-based compounds in the development of sophisticated biosensors for detecting key biomolecules. While specific molecular probes and biosensors based on 1,3-Thiazolin-4-one-2-acetonitrile have not yet been extensively reported in the literature, the foundational work with related structures provides a clear roadmap for future research in this area.
Detailed Research Findings on 1,3-Thiazolin-4-one Derivatives
In vitro studies on a variety of 1,3-thiazolin-4-one derivatives have demonstrated their potential as therapeutic agents. These studies are crucial for understanding the structure-activity relationships (SAR) that govern their biological effects and for identifying lead compounds for further development.
Anticancer Activity
Numerous derivatives of the 1,3-thiazolin-4-one scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies have revealed that the nature and position of substituents on the thiazolinone ring play a critical role in determining their anticancer potency.
For example, a series of thiazolidin-4-one-1,3,4-oxadiazole hybrids were tested for their anticancer activity against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. One particular compound from this series exhibited noteworthy cytotoxic activity against all three cell lines, with IC50 values comparable to the standard drug doxorubicin. Similarly, novel 1,3-thiazole derivatives have shown potent antiproliferative activity against breast cancer cell lines, with some compounds demonstrating greater potency than the reference drug staurosporine. Mechanistic studies on these derivatives have indicated that they can induce apoptosis and inhibit key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).
| Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazolidin-4-one-1,3,4-oxadiazole hybrid (42d) | MCF-7 | 0.47 | |
| Thiazolidin-4-one-1,3,4-oxadiazole hybrid (42d) | A549 | 0.59 | |
| Thiazolidin-4-one-1,3,4-oxadiazole hybrid (42d) | HeLa | 0.53 | |
| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine (4) | MCF-7 | 5.73 | |
| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine (4) | MDA-MB-231 | 12.15 | |
| Thiazolidine-2,4-dione derivative (22) | HepG2 | 2.04 | |
| Thiazolidine-2,4-dione derivative (22) | MCF-7 | 1.21 |
Antimicrobial Activity
The 1,3-thiazolin-4-one scaffold has also been a fertile ground for the discovery of new antimicrobial agents. Derivatives have been shown to be effective against a range of pathogenic bacteria and fungi.
In one study, a series of new 1,3-thiazolidin-4-one derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited good to mild bioactivity, with a bacteriostatic or fungistatic effect against Gram-positive bacteria, particularly Micrococcus luteus, and yeasts of the Candida species, especially Candida albicans. Another study focused on newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives, which showed notable antibacterial and antifungal activities at higher concentrations. The lipophilicity of these compounds, as indicated by their partition coefficient (log P), was also investigated to establish a correlation with their antimicrobial action, which could aid in the future design of more potent derivatives.
| Derivative Class | Microorganism | Activity | Reference |
| 2,3-disubstituted-1,3-thiazolidin-4-ones | Micrococcus luteus | Good to mild bacteriostatic effect | |
| 2,3-disubstituted-1,3-thiazolidin-4-ones | Candida albicans | Good to mild fungistatic effect | |
| 1,3-thiazole and benzo[d]thiazole derivatives | Gram-positive bacteria | Notable activity at 125-200 µg/mL | |
| 1,3-thiazole and benzo[d]thiazole derivatives | Gram-negative bacteria | Notable activity at 125-200 µg/mL | |
| 1,3-thiazole and benzo[d]thiazole derivatives | Aspergillus niger | Notable activity at 125-200 µg/mL |
Q & A
Basic Research Question
- IR Spectroscopy : Confirm the presence of the thiazolinone ring via C=O stretching (1680–1700 cm⁻¹) and nitrile C≡N absorption (~2200 cm⁻¹).
- NMR : The thiazolinone proton (H-5) appears as a singlet at δ 7.2–7.5 ppm in CDCl₃, while the acetonitrile CH₂ group resonates as a triplet near δ 3.8–4.2 ppm. Use 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish regioisomers .
Advanced Tip : Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) to address discrepancies in peak assignments .
What solvent systems are optimal for purifying this compound, and how does solvent choice impact stability?
Basic Research Question
Acetonitrile is preferred for chromatographic purification (HPLC or column chromatography) due to its polarity and compatibility with UV detection. For recrystallization, use acetic acid or toluene-hexane mixtures (1:2 v/v) to avoid decomposition .
Stability Note : Store the compound in anhydrous acetonitrile at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or basic conditions .
How can researchers address contradictions in biological activity data for this compound analogs?
Advanced Research Question
Contradictions often arise from impurities or solvent residues. Implement rigorous purity checks (HPLC ≥98%, elemental analysis) and standardize bioassay conditions (e.g., solvent concentration ≤0.1% DMSO). For in vitro studies, validate activity across multiple cell lines and use statistical tools (e.g., ANOVA) to identify outliers .
Case Study : Inconsistent cytotoxicity data may stem from residual acetic acid from synthesis; neutralize traces with NaHCO₃ before testing .
What strategies enable regioselective functionalization of the thiazolinone ring in this compound?
Advanced Research Question
- Electrophilic Substitution : Use directing groups (e.g., –NO₂ at C-5) to steer halogenation or sulfonation to specific positions.
- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids target C-2 or C-4 positions, depending on ligand choice (e.g., PPh₃ for C-2 selectivity) .
Experimental Design : Screen ligands (XPhos, SPhos) and bases (K₂CO₃, CsF) in THF/water (3:1) at 80°C to optimize regioselectivity .
How does this compound react with α,β-unsaturated nitriles, and what mechanistic insights are critical?
Advanced Research Question
The reaction proceeds via Michael addition, where the thiazolinone’s enolic oxygen attacks the α,β-unsaturated nitrile’s β-carbon, followed by cyclization to form thiazolo[4,5-b]pyridines. Key intermediates can be trapped using in situ FTIR or LC-MS to validate the mechanism .
Contradiction Analysis : Competing pathways (e.g., dimerization of α,β-unsaturated nitriles) may reduce yield. Suppress by using low temperatures (0–5°C) during addition .
How to design stability studies for this compound under varying pH and thermal conditions?
Advanced Research Question
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (typically >200°C).
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, then quantify degradation via HPLC. Acidic conditions (pH <4) hydrolyze the nitrile to amides, while basic conditions (pH >10) cleave the thiazolinone ring .
Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
